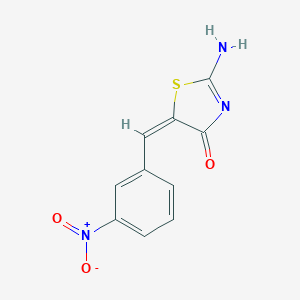
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one, also known as NBTh, is a heterocyclic organic compound that has been extensively studied for its potential applications in medicinal chemistry. It is a thiazole derivative that contains a nitro group and an imine group, which are known to have important biological activities. NBTh has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities.
Mécanisme D'action
The exact mechanism of action of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit a range of pharmacological effects, making it a versatile compound for investigating various diseases. However, one limitation of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one. One area of interest is the development of novel 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one derivatives with improved pharmacological properties, such as increased solubility and potency. Additionally, further investigation is needed to fully understand the mechanism of action of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one and its potential therapeutic applications for various diseases. Finally, the development of new methods for the synthesis of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one could lead to more efficient and cost-effective production of this important compound.
Méthodes De Synthèse
The synthesis of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then treated with sodium hydroxide to form the final compound. The synthesis of 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one is relatively straightforward and can be carried out using simple laboratory equipment.
Applications De Recherche Scientifique
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities. 2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been investigated as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
Nom du produit |
2-Amino-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one |
|---|---|
Formule moléculaire |
C10H7N3O3S |
Poids moléculaire |
249.25 g/mol |
Nom IUPAC |
(5E)-2-amino-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H7N3O3S/c11-10-12-9(14)8(17-10)5-6-2-1-3-7(4-6)13(15)16/h1-5H,(H2,11,12,14)/b8-5+ |
Clé InChI |
DYDDHDYEKOMLGR-VMPITWQZSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N=C(S2)N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N=C(S2)N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(o-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249795.png)





![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B249811.png)

![5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]isoxazole-3-carboxamide](/img/structure/B249817.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide](/img/structure/B249818.png)
![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)
![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)